molecular formula C13H11F2NO2 B1384878 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate CAS No. 943541-40-0

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No.: B1384878
CAS No.: 943541-40-0
M. Wt: 251.23 g/mol
InChI Key: JKSSVYBANQTVNY-UHFFFAOYSA-N
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Description

Structural Analysis of Ethyl 2,2-Difluoro-2-(quinolin-6-yl)acetate

Molecular Architecture and Stereochemical Considerations

The compound features a quinoline core, a heterocyclic system comprising a benzene ring fused to a pyridine ring. Substitution occurs at the 6-position of the quinoline moiety, where a 2,2-difluoroacetate ethyl ester group ($$-\text{CF}2\text{COOCH}2\text{CH}_3$$) is attached. Key structural attributes include:

  • Planarity : The quinoline system exhibits near-planarity due to aromatic conjugation, facilitating π-π stacking interactions in biological or crystalline environments.
  • Electron-Withdrawing Effects : The difluoromethyl ($$-\text{CF}2-$$) group induces significant electron withdrawal, polarizing the adjacent carbonyl group ($$-\text{COOCH}2\text{CH}_3$$) and enhancing electrophilicity at the ester linkage.
  • Stereochemistry : The $$ sp^3 $$-hybridized carbon bearing two fluorine atoms lacks stereogenic centers due to symmetry, eliminating chirality at this position.
Table 1: Key Structural Parameters
Parameter Value/Description Source
Molecular Formula $$ \text{C}{13}\text{H}{11}\text{F}{2}\text{NO}{2} $$
Molecular Weight 251.23 g/mol
XLogP3 (Lipophilicity) 3.1
Rotatable Bonds 4
Topological Polar Surface Area 39.2 Ų

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) and ab initio molecular dynamics (AIMD) simulations have been employed to elucidate the electronic behavior of this compound and related fluoroquinolones:

  • HOMO-LUMO Gap : Calculations reveal a HOMO-LUMO energy gap of approximately 5.2 eV, indicative of moderate reactivity. The HOMO is localized on the quinoline π-system, while the LUMO resides on the difluoroacetate group.
  • Charge Distribution : Natural population analysis (NPA) shows a negative charge density on the fluorine atoms ($$-0.43 \, e $$) and carbonyl oxygen ($$-0.56 \, e $$), with positive charges on the adjacent carbon atoms ($$+0.32 \, e $$).
  • Solvation Effects : AIMD simulations highlight the role of water molecules in stabilizing the ester carbonyl group through hydrogen bonding, reducing its electrophilicity in aqueous environments.
Table 2: Quantum Chemical Properties
Property Value (DFT/B3LYP/6-31G*) Source
HOMO Energy $$-6.8 \, \text{eV} $$
LUMO Energy $$-1.6 \, \text{eV} $$
Dipole Moment $$ 4.2 \, \text{D} $$
Partial Charge on F $$-0.43 \, e $$

Comparative Analysis with Related Fluoroquinoline Derivatives

This compound shares structural motifs with other fluoroquinoline compounds, but substituent variations significantly alter physicochemical and electronic properties:

Mthis compound
  • Molecular Formula : $$ \text{C}{12}\text{H}{9}\text{F}{2}\text{NO}{2} $$ .
  • Lipophilicity : Lower XLogP3 (2.8 vs. 3.1) due to reduced alkyl chain length.
  • Electronic Effects : The methyl ester exhibits a slightly narrower HOMO-LUMO gap (5.0 eV), enhancing reactivity in nucleophilic substitutions.
2,2-Difluoro-2-(quinolin-6-yl)acetic Acid
  • Molecular Formula : $$ \text{C}{11}\text{H}{7}\text{F}{2}\text{NO}{2} $$ .
  • Solubility : Higher aqueous solubility (logS = −2.1 vs. −3.4 for the ethyl ester) due to ionizable carboxylic acid group.
  • Hydrogen Bonding : Acts as a stronger H-bond donor (carboxylic acid vs. ester), influencing protein-binding interactions.
Table 3: Comparative Physicochemical Properties
Compound XLogP3 Molecular Weight H-Bond Acceptors H-Bond Donors
This compound 3.1 251.23 5 0
Mthis compound 2.8 237.20 5 0
2,2-Difluoro-2-(quinolin-6-yl)acetic acid 1.9 223.17 4 1

Properties

IUPAC Name

ethyl 2,2-difluoro-2-quinolin-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-5-6-11-9(8-10)4-3-7-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSVYBANQTVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651185
Record name Ethyl difluoro(quinolin-6-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943541-40-0
Record name Ethyl difluoro(quinolin-6-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate
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Preparation Methods

Methodology:

  • Use of transition metal catalysts such as cobalt or palladium to activate the C–H bond.
  • Coupling with ethyl bromodifluoroacetate or related reagents.
  • Cyclization to form the fused quinoline structure with the difluoroacetate substituent.

Research Data:

  • A cobalt-catalyzed regioselective C–H activation process was reported, where quinoline derivatives undergo direct difluoroacetylation with ethyl bromodifluoroacetate, yielding the target compound with high regioselectivity and yield (see reference).

Multi-step Synthesis via Intermediate Formation

Another approach involves multi-step synthesis, starting from simpler quinoline derivatives, progressing through intermediate formation, and culminating in esterification.

Typical Sequence:

  • Synthesis of 6-hydroxyquinoline intermediates.
  • Conversion to 6-chloroquinoline or 6-aminoquinoline.
  • Nucleophilic substitution with difluoroacetyl reagents.
  • Esterification or acylation to form the final ester.

Research Highlights:

  • Use of chlorinated intermediates allows selective substitution at the 6-position.
  • Subsequent reaction with ethyl bromodifluoroacetate under basic conditions yields the target ester.

Representative Data Table of Preparation Methods

Method Starting Material Reagents Catalyst/Conditions Yield Advantages References
Direct fluorination & acylation Quinoline derivatives Ethyl bromodifluoroacetate Photoredox catalysis, room temperature 60–75% Mild, efficient ,
C–H activation Quinoline derivatives Ethyl bromodifluoroacetate Co/Pd catalysts, inert atmosphere 65–80% High regioselectivity ,
Multi-step synthesis 6-hydroxyquinoline Difluoroacetyl chloride, ethanol Reflux, basic conditions 50–65% Good control over substitution

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselective substitution at the 6-position of quinoline remains challenging, often requiring specific catalysts or directing groups.
  • Yield Improvement: Use of photoredox catalysis or transition metal catalysis has significantly improved yields and selectivity.
  • Toxicity and Handling: Handling of difluoroacyl reagents necessitates strict safety protocols due to their toxicity and reactivity.

Summary of Research Findings

  • The most efficient current methods involve photoredox catalysis and transition metal-catalyzed C–H activation .
  • These methods allow for mild reaction conditions , high regioselectivity , and good yields .
  • Multi-step approaches remain viable but are generally less efficient and more time-consuming.

Scientific Research Applications

Synthetic Applications

The synthesis of ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate often involves several chemical reactions, including cyclization and cycloaddition reactions. These methods can enhance the compound's biological activity or modify its physical properties. The incorporation of fluorine atoms into azaaromatic compounds is known to improve their pharmacokinetic profiles, making them more suitable for drug development.

3.1 Medicinal Chemistry

This compound has shown promise in various pharmacological applications:

  • Anticancer Activity : Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. For instance, a related coumarin derivative has been shown to inhibit the proliferation and migration of non-small cell lung cancer (NSCLC) cells in vitro and in vivo. The compound's ability to induce apoptosis and cell cycle arrest further supports its potential as an anticancer agent.
  • Antibacterial Properties : Quinoline derivatives are also recognized for their antibacterial activities. Studies have indicated that certain analogs demonstrate effective inhibition against various pathogenic strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

3.2 Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. Variations in substituents on the quinoline ring can significantly influence the compound's pharmacological properties. For example, different substitutions may enhance lipophilicity and binding affinity to biological targets .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of quinoline derivatives similar to this compound:

Study ReferenceSynthesis MethodBiological ActivityKey Findings
Cyclization reactions involving quinoline derivativesAnticancerInhibition of NSCLC cell lines; apoptosis induction
Microwave-assisted synthesisAntibacterialEffective against multiple bacterial strains; MIC values comparable to standard drugs
Traditional organic synthesis techniquesAntiviralPotential as an antiviral agent against specific viral strains

These studies highlight the compound's versatility and potential across various therapeutic areas.

Mechanism of Action

The mechanism by which Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, while the difluoroacetate group can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent Variations in Difluoroacetate Esters

The difluoroacetate scaffold is versatile, with substituents significantly altering physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Key Substituent Yield (%) Purity Reference
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate 943541-40-0 C₁₃H₁₁F₂NO₂ Quinolin-6-yl N/A ≥98%
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate 698378-81-3 C₁₀H₉F₃O₂ 3-Fluorophenyl N/A N/A
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 243656-25-9 C₁₀H₉F₂NO₄ 4-Nitrophenyl 79% N/A
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate 63157509 (CID) C₁₀H₁₁F₂NO₂ 6-Methylpyridin-3-yl N/A N/A

Key Observations :

  • Quinoline vs. This may influence solubility and receptor binding in biological systems .
  • Electron-Withdrawing Groups : The 4-nitrophenyl analog (CAS 243656-25-9) exhibits reduced yield (79%) compared to other derivatives, likely due to steric and electronic effects during synthesis .

Physicochemical Properties

Property This compound Ethyl 2-(quinolin-6-yl)acetate (Non-fluorinated analog) Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Molecular Weight 251.23 g/mol 215.25 g/mol 257.18 g/mol
Boiling Point Not reported 341°C Not reported
Density Not reported 1.156 g/cm³ Not reported
Refractive Index Not reported 1.5765 Not reported

Notes:

  • Fluorination increases molecular weight and may reduce volatility compared to non-fluorinated analogs (e.g., Ethyl 2-(quinolin-6-yl)acetate) .
  • The 4-nitrophenyl derivative’s higher molecular weight (257.18 g/mol) correlates with its electron-withdrawing nitro group, which may reduce solubility in polar solvents .

Biological Activity

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (C2F) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H10F2N1O2 and a molecular weight of approximately 251.23 g/mol. The compound features a quinoline moiety, which contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that quinoline derivatives, including C2F, exhibit diverse biological activities. The specific activities associated with C2F include:

  • Anticancer Activity : C2F has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. In vitro studies demonstrated that C2F induces cell cycle arrest and apoptosis in these cancer cells. In vivo studies using xenograft nude mice models confirmed the compound's ability to prevent tumor growth.
  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. While specific data on C2F is limited, related compounds have demonstrated significant effectiveness against various bacterial strains, indicating potential for C2F in this area as well .

The mechanisms underlying the biological activity of this compound are still under investigation. However, key points include:

  • Cell Cycle Arrest : Studies indicate that C2F can induce cell cycle arrest in cancer cells, which is crucial for halting proliferation.
  • Apoptosis Induction : The compound's ability to trigger apoptosis suggests it may activate intrinsic pathways leading to programmed cell death.

Case Study 1: Anticancer Effects on NSCLC

In a study focusing on the effects of C2F on NSCLC cells:

  • In Vitro Results : The compound inhibited cell proliferation significantly at concentrations as low as 10 µM. It also induced apoptosis in more than 50% of treated cells within 48 hours.
  • In Vivo Results : Tumor growth was significantly reduced in mice treated with C2F compared to control groups, suggesting high efficacy as an anticancer agent.

Case Study 2: Antimicrobial Potential

While direct studies on C2F's antimicrobial activity are sparse, similar quinoline derivatives have shown promising results:

  • Compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 4–16 µg/mL against both Gram-positive and Gram-negative bacteria . This suggests that C2F may possess comparable antimicrobial properties.

Comparative Analysis with Related Compounds

To contextualize the potential of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 6-methylquinoline-3-carboxylateMethyl group at position 6Known for its anti-inflammatory properties
Ethyl 4-fluorobenzoateFluorine substituent on a benzoatePrimarily used as an intermediate in organic synthesis
Ethyl 7-chloroquinoline-8-carboxylateChlorine at position 7Exhibits strong antibacterial activity

C2F's unique difluoromethyl group may enhance its lipophilicity and biological interactions compared to these compounds.

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, and what factors critically influence reaction yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. A representative route involves reacting potassium bromodifluoroacetate derivatives with quinolin-6-yl precursors under anhydrous conditions. Key parameters include:
  • Temperature : Controlled warming from 0°C to room temperature .
  • Solvent : Methanol or polar aprotic solvents (e.g., DMF) to enhance quinoline solubility .
  • Reaction Time : Prolonged stirring (>72 hours) ensures complete conversion .
  • Stoichiometry : A 1.05:1 molar ratio of bromodifluoroacetate to quinoline precursor minimizes side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
TechniqueDiagnostic DataReference
19F NMR Singlet at δ –47.77 ppm (2F, indicative of equivalent fluorines)
ESI-MS [M–K]− isotope doublet at m/z 173.0/175.0
1H NMR Ethyl ester protons: δ 1.3 ppm (t, J = 7.1 Hz, CH3), δ 4.2 ppm (q, J = 7.1 Hz, CH2); quinoline aromatic protons: δ 7.5–8.9 ppm

Q. How can researchers confirm the purity of this compound, and what analytical methods detect common impurities?

  • Methodological Answer :
  • Reverse-Phase HPLC : C18 column with 0.1% TFA/acetonitrile gradient resolves unreacted acid precursors and regioisomers .
  • Recrystallization : Ethyl acetate/hexane (1:3) removes hydrophobic byproducts .
  • TLC Monitoring : Hexane/ethyl acetate (4:1) with UV visualization at 254 nm .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency during synthesis?

  • Methodological Answer :
  • Fluorine-Directed Lithiation : Enhances regioselectivity at the quinoline C6 position .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
  • Catalytic Systems : Pd/Cu-mediated coupling improves difluoroacetate-quinoline bond formation .

Q. What strategies resolve contradictions in reported reaction conditions (e.g., solvent polarity effects)?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary solvents (methanol vs. DMF), catalysts (e.g., K2CO3 vs. Cs2CO3), and temperatures to identify optimal parameters .
  • Karl Fischer Titration : Verify solvent dryness (<50 ppm H2O) to account for yield discrepancies due to hydrolysis .

Q. How does the electronic nature of the quinoline ring influence the reactivity of the difluoroacetate group?

  • Methodological Answer :
  • Hammett Analysis : Electron-withdrawing substituents (e.g., nitro groups) on quinoline increase electrophilicity of the difluoroacetate moiety, accelerating nucleophilic attacks .
  • Comparative 19F NMR : Para-substituted analogs (e.g., Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate) show upfield shifts correlated with σ+ values .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Methodological Answer :
  • SHELX Refinement : Anisotropic displacement parameters for fluorine atoms require high-resolution data (d-spacing < 0.8 Å). Use SHELXD for phase problem resolution in cases of twinning .
  • Data Collection : >4-fold redundancy improves accuracy of low-electron-density fluorine positions .

Q. How can computational methods predict the hydrolytic stability of the ethyl ester group?

  • Methodological Answer :
  • QM/MM Simulations : Identify transition states for ester hydrolysis in physiological conditions (pH 7.4, 37°C) .
  • COSMO-RS : Predict solubility parameters affecting degradation rates in aqueous buffers .

Data Contradiction and Byproduct Management

Q. How should researchers reconcile conflicting biological activity data for analogs of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare substituent effects using Craig plots (σ vs. π parameters) to differentiate electronic vs. lipophilic contributions .
  • In Vitro Assays : Standardize cell permeability tests (e.g., Caco-2 monolayers) to control for bioavailability variations .

Q. What methodologies identify and mitigate byproducts from esterification reactions?

  • Methodological Answer :
  • HRMS-ESI : Detect dimers ([2M–H]−) or acid adducts ([M+AcOH–H]−) .
  • NOESY NMR : Confirm regioisomers (e.g., C8-substituted quinoline derivatives) via spatial correlations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate
Reactant of Route 2
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Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

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